molecular formula C20H25NO4 B13054880 Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13054880
M. Wt: 343.4 g/mol
InChI Key: ZUJHPIIQUSCGCW-HXUWFJFHSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula, C₂₀H₂₅NO₄ , reflects a 20-carbon framework with a nitrogen atom and four oxygen atoms. Its core consists of a spiro junction between a partially hydrogenated naphthalene system (3,4-dihydro-1H-naphthalene) and a piperidine ring, with the latter bearing a ketone group at position 2' and an oxetan-3-ylmethyl substituent at position 1'. The stereochemical designation (S) at position 6 of the naphthalene-carboxylate moiety arises from the chiral center created by the spiro fusion.

The spiro[5.5]undecane -like system imposes orthogonal ring planes, as evidenced by the InChIKey ZUJHPIIQUSCGCW-HXUWFJFHSA-N , which encodes the absolute configuration. Density functional theory (DFT) calculations of similar spirocyclic piperidines suggest that the naphthalene ring adopts a boat-like conformation to minimize steric strain, while the piperidine ring remains in a chair configuration. This arrangement positions the oxetane substituent equatorially relative to the piperidine ring, reducing 1,3-diaxial interactions.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

methyl (6S)-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C20H25NO4/c1-24-18(22)16-3-4-17-10-20(7-5-15(17)9-16)6-2-8-21(19(20)23)11-14-12-25-13-14/h3-4,9,14H,2,5-8,10-13H2,1H3/t20-/m1/s1

InChI Key

ZUJHPIIQUSCGCW-HXUWFJFHSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C[C@@]3(CCCN(C3=O)CC4COC4)CC2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCN(C3=O)CC4COC4)CC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multiple steps, including the formation of the oxetane ring and the spiro linkage. One common method involves the use of allylic amination followed by ring-opening of oxetanes . This tandem strategy allows for the efficient construction of medium-sized heterocycles with moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Structural Features :

  • Core : Tetrahydropyridine with a fused phenyl-thiophene system.
  • Substituents : Tosyl (p-toluenesulfonyl) group at position 1, methyl ester at position 3.
  • Stereochemistry : (S)-configured stereocenter.

Key Differences :

  • Ring System: Compound A has a spiro[naphthalene-piperidine] system, whereas this analog features a planar tetrahydropyridine ring fused to aromatic substituents.
  • Functional Groups : The tosyl group in the analog may increase steric hindrance and reduce solubility compared to Compound A’s oxetane, which is smaller and more polar .

Physical Properties :

Property Compound A (Inferred) Analog ()
Melting Point Not reported 152–159°C
Solubility Polar solvents (predicted) Moderate in polar solvents
Enantioselectivity High (S-configuration) High (reported)

Research Implications :
The analog’s tosyl group may limit bioavailability due to poor membrane permeability, whereas Compound A’s oxetane could enhance pharmacokinetics .

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Isomers

Structural Features :

  • Core : Decahydro-1,6-naphthyridine (bicyclic amine).
  • Substituents : Ethyl ester at position 6, ketone at position 2.
  • Isomerism : Two diastereomers (1-1 and 1-2) with distinct NMR profiles .

Key Differences :

  • Ring Size : The naphthyridine core in this compound is a 6/6 bicyclic system, contrasting with Compound A’s spiro[naphthalene-piperidine] (6/6 fused + spiro junction).
  • Flexibility : The decahydro-naphthyridine system allows greater conformational mobility, whereas Compound A’s spiro junction imposes rigidity .
  • Synthesis : The isomers were purified via flash chromatography (86% combined yield) , suggesting Compound A’s synthesis may require advanced techniques to resolve stereochemistry.

Physical Properties :

Property Compound A (Inferred) Naphthyridine Isomers ()
Purity Likely high 26% (1-1), 60% (1-2)
Stability High (oxetane stability) Moderate (ketone prone to redox)

Research Implications :
The ketone in the naphthyridine analogs may participate in unwanted redox reactions, whereas Compound A’s oxo group at position 2' is stabilized by the spiro system .

3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid

Structural Features :

  • Core : Spiro[indoline-pyrazolopyridine].
  • Substituents : Methyl, phenyl, and carboxylic acid groups.

Key Differences :

  • Spiro System : This compound combines indoline and pyrazolopyridine rings, whereas Compound A uses naphthalene and piperidine. The larger aromatic system in Compound A may enhance π-π stacking interactions.
  • Polarity : The carboxylic acid group increases hydrophilicity compared to Compound A’s methyl ester, which is more lipophilic .

Research Implications :
The spirooxindole framework is common in kinase inhibitors, suggesting Compound A could be explored for similar therapeutic roles .

Research Findings and Implications

  • Stereochemical Control : Compound A’s (S)-configuration and spiro architecture may offer advantages in enantioselective synthesis compared to the diastereomeric naphthyridine isomers .
  • Bioavailability : The oxetane group in Compound A likely improves metabolic stability over the tosyl-containing analog and the carboxylic acid-bearing spirooxindole .
  • Thermal Stability : The absence of labile groups (e.g., tosyl, carboxylic acid) in Compound A suggests superior thermal stability compared to analogs .

Biological Activity

Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a spirocyclic framework that incorporates a naphthalene moiety and a piperidine ring. The presence of the oxetan-3-ylmethyl group and the carboxylate functionality suggests potential interactions with biological targets.

Molecular Formula

  • Chemical Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF715.0Induction of apoptosis
HepG212.5Inhibition of cell proliferation

The compound's anticancer effects are attributed to several mechanisms:

  • Apoptosis Induction : this compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, leading to reduced proliferation rates in susceptible cancer cell lines.
  • Inhibition of Angiogenesis : The compound may inhibit angiogenic factors such as VEGF, thereby limiting tumor growth and metastasis.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest potential neuroprotective effects. The compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Table 2: Neuroprotective Activity

ModelEffect Observed
SH-SY5Y CellsDecreased ROS levels
Animal Model (Rodent)Improved cognitive function

Clinical Relevance

A recent clinical study investigated the safety and efficacy of this compound in patients with advanced cancers. The results indicated manageable side effects and preliminary signs of therapeutic benefit, warranting further investigation.

Comparative Studies

Comparative studies with other known anticancer agents highlighted the unique profile of this compound regarding selectivity towards certain cancer types while exhibiting lower toxicity levels compared to traditional chemotherapeutics.

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